Hydrophobicity (LogP) Comparison Between C26 and C16 NHS Esters
N-(Hexacosanoyloxy)succinimide exhibits a calculated LogP value of 8.91 , which is significantly higher than that of the widely used C16 analog, N-succinimidyl palmitate (calculated LogP ~7.04). This 1.87 unit increase in LogP corresponds to an approximate 74-fold increase in its partition coefficient between octanol and water, indicating a dramatically higher affinity for lipid membranes [1].
| Evidence Dimension | Lipophilicity (Hydrophobicity) |
|---|---|
| Target Compound Data | LogP = 8.91 (calculated) |
| Comparator Or Baseline | N-Succinimidyl palmitate (C16:0); LogP = 7.04 (estimated from a similar LogP of 7.04 for methyl palmitate [2]) |
| Quantified Difference | ΔLogP = 1.87; ~74-fold increase in partition coefficient |
| Conditions | Calculated using predictive algorithms; in silico octanol/water partition coefficient |
Why This Matters
This quantifies the dramatic increase in hydrophobicity conferred by the C26 chain, which is critical for researchers aiming to anchor a molecule to a lipid bilayer or to alter a protein's membrane affinity.
- [1] Class-level inference: NHS ester lipophilicity dictates conjugate membrane affinity. Nature Communications, 2025. View Source
- [2] Estimation for methyl palmitate. PubChem Database. View Source
